tert-butyl 2-(2-chloroacetamido)-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate is an organic compound with the molecular formula C12H16ClNO3. It is a derivative of phenylacetic acid and contains a tert-butyl ester group, a chloroacetamido group, and a phenyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-chloroacetamido)-2-phenylacetate typically involves the reaction of tert-butyl 2-(2-chloroacetyl)glycinate with phenylacetic acid derivatives under specific conditions. One common method includes the use of chloroacetyl chloride and tert-butyl glycinate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the chloroacetyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Agents: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Oxidizing and Reducing Agents: Agents like potassium permanganate (oxidizing) and sodium borohydride (reducing) can be used, depending on the desired transformation.
Major Products
Substitution Products: Depending on the nucleophile, products can include amides, thioesters, and ethers.
Hydrolysis Products: The major product of hydrolysis is the corresponding carboxylic acid.
Oxidation and Reduction Products: These reactions can yield various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-chloroacetamido)-2-phenylacetate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The phenyl group may contribute to the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(2-chloroacetamido)acetate: Similar in structure but lacks the phenyl group.
Tert-butyl 2-(2-chloroacetyl)glycinate: Another related compound with a different functional group arrangement.
Uniqueness
Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate is unique due to the presence of both a chloroacetamido group and a phenyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
1955507-40-0 |
---|---|
Molecular Formula |
C14H18ClNO3 |
Molecular Weight |
283.8 |
Purity |
93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.